molecular formula C15H12F3NO2 B7901096 Methyl 4-amino-4'-(trifluoromethyl)-3-biphenylcarboxylate

Methyl 4-amino-4'-(trifluoromethyl)-3-biphenylcarboxylate

Cat. No. B7901096
M. Wt: 295.26 g/mol
InChI Key: HQHRSIAICZENQI-UHFFFAOYSA-N
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Patent
US07459472B2

Procedure details

4-Amino-4′-trifluoromethyl-biphenyl-3-carboxylic acid methyl ester (3.0 g) was prepared from 2-amino-5-bromobenzoic acid methyl ester (4.58 g, 20 mmol) and 4-trifluoromethylphenyl boronic acid (4.75 g, 25 mmol) following general procedure D, then hydrolyzed following general procedure C. The above acid (281 mg, 1.0 mmol) was reacted with 2(S)-amino-3-(3′chloro-4′-fluoro-biphenyl-4-yl)-propionic acid methyl ester (343 mg, 1.0 mmol) as described in general procedure A to give the title compound. (300 mg)
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
281 mg
Type
reactant
Reaction Step Two
Name
2(S)-amino-3-(3′chloro-4′-fluoro-biphenyl-4-yl)-propionic acid methyl ester
Quantity
343 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[NH2:11].[F:13][C:14]([F:25])([F:24])[C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.[CH3:26][O:27][C:28](=[O:46])[C@@H:29]([NH2:45])[CH2:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]2[CH:42]=[CH:41][C:40]([F:43])=[C:39]([Cl:44])[CH:38]=2)=[CH:33][CH:32]=1>>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([C:18]2[CH:19]=[CH:20][C:15]([C:14]([F:25])([F:24])[F:13])=[CH:16][CH:17]=2)[CH:7]=[CH:6][C:5]=1[NH2:11])=[O:12].[CH3:26][O:27][C:28](=[O:46])[C@@H:29]([NH:45][C:3]([C:4]1[CH:9]=[C:8]([C:18]2[CH:19]=[CH:20][C:15]([C:14]([F:25])([F:24])[F:13])=[CH:16][CH:17]=2)[CH:7]=[CH:6][C:5]=1[NH2:11])=[O:12])[CH2:30][C:31]1[CH:36]=[CH:35][C:34]([C:37]2[CH:42]=[CH:41][C:40]([F:43])=[C:39]([Cl:44])[CH:38]=2)=[CH:33][CH:32]=1

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Br)N)=O
Name
Quantity
4.75 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Step Two
Name
acid
Quantity
281 mg
Type
reactant
Smiles
Name
2(S)-amino-3-(3′chloro-4′-fluoro-biphenyl-4-yl)-propionic acid methyl ester
Quantity
343 mg
Type
reactant
Smiles
COC([C@H](CC1=CC=C(C=C1)C1=CC(=C(C=C1)F)Cl)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1N)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 1016.1%
Name
Type
product
Smiles
COC([C@H](CC1=CC=C(C=C1)C1=CC(=C(C=C1)F)Cl)NC(=O)C=1C=C(C=CC1N)C1=CC=C(C=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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